2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride
Description
2-Chloro-1-oxo-1λ⁴-thiomorpholine-4-sulfonyl chloride is a sulfur-containing heterocyclic compound characterized by a thiomorpholine backbone with a sulfonyl chloride (-SO₂Cl) group at position 4 and a chlorine substituent at position 2. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-1-oxo-1,4-thiazinane-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO3S2/c5-4-3-7(12(6,9)10)1-2-11(4)8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBIIYMVOJPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C(CN1S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfonamides or other reduced derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical pathways .
Medicine: Its unique structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This modification can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and potential therapeutic targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Sulfonyl Chlorides with Thiomorpholine Derivatives
A closely related compound is (4-fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (). While both compounds feature sulfonyl chloride moieties, key differences include:
- Backbone Structure : The target compound contains a thiomorpholine ring (a six-membered sulfur-nitrogen heterocycle), whereas the fluorinated analogue employs a thian (tetrahydrothiopyran) scaffold with a geminal di-oxo group.
- Oxidation State: The di-oxo group in the thian analogue (1,1-dioxo) indicates a higher oxidation state of sulfur compared to the mono-oxo group (1-oxo) in the thiomorpholine compound.
Reactivity and Stability
Sulfonyl chlorides are generally moisture-sensitive due to the labile -SO₂Cl group. However, the presence of electron-withdrawing groups (e.g., fluorine in the thian derivative) may reduce hydrolysis rates compared to the chlorine-substituted thiomorpholine compound. No direct experimental data comparing these compounds’ hydrolysis kinetics are available in the provided evidence.
Biological Activity
2-Chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique thiomorpholine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is CHClNOS. The presence of the sulfonyl chloride functional group makes it highly reactive, allowing it to participate in nucleophilic substitution reactions with biological molecules. The thiomorpholine ring contributes to its structural uniqueness and potential biological interactions.
The biological activity of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is primarily attributed to its ability to modify biological molecules through nucleophilic substitution. This interaction can affect various metabolic pathways and cellular processes, making it a candidate for therapeutic applications.
Enzyme Inhibition
Compounds containing sulfonyl chlorides, including 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride, have been studied for their enzyme inhibition properties. Such compounds can inhibit specific enzymes by forming stable complexes, thereby altering their activity. For instance, studies have indicated that similar compounds can act as inhibitors of kinases involved in cancer progression, such as C-KIT and PDGFRα .
Case Studies
- In Vitro Testing : In vitro assays have been conducted using cultivated cells to assess the activity of sulfonyl chlorides against various cancer cell lines. These tests typically involve treating cells with the compound at varying concentrations to observe changes in cell viability and marker expression .
- Therapeutic Applications : The potential use of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride in treating gastrointestinal stromal tumors (GISTs) has been explored due to its ability to inhibit mutated forms of C-KIT kinase . Such mutations are common in GISTs, making this compound a candidate for targeted therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride | CHClNOS | Contains chlorine instead of hydrogen |
| 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride | C₆H₈ClNO₂S | Lacks chlorine; serves as a reference compound |
| Indazolyl-triazole derivatives | Variable | Inhibitors for C-KIT kinase with different mechanisms |
Research Findings
Recent research highlights the diverse applications of sulfonyl chlorides in medicinal chemistry. Their ability to act as enzyme inhibitors opens avenues for developing new therapeutic agents targeting various diseases, including cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
